molecular formula C22H19Cl2NO3S2 B4592010 (5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4592010
M. Wt: 480.4 g/mol
InChI Key: LKXHMDXACPSZRK-NDENLUEZSA-N
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Description

(5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a sulfanylidene group, and multiple aromatic rings with chlorine substitutions. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of (5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the sulfanylidene group. The synthetic route may involve the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a catalyst.

    Introduction of the sulfanylidene group: This step may involve the reaction of the thiazolidinone intermediate with a sulfur-containing reagent under specific conditions.

    Attachment of the aromatic rings: The aromatic rings with chlorine substitutions can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity. This may include the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

(5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanylidene group to a thiol.

    Substitution: The aromatic rings with chlorine substitutions can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, which can be explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to modulation of their activity.

Comparison with Similar Compounds

When compared to other similar compounds, (5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups. Similar compounds may include:

    Thiazolidinones: Compounds with a thiazolidinone ring but lacking the sulfanylidene group or the specific aromatic substitutions.

    Sulfanylidene derivatives: Compounds with a sulfanylidene group but different core structures or aromatic substitutions.

    Aromatic ethers: Compounds with similar aromatic ether linkages but different core structures or functional groups.

The uniqueness of this compound lies in its specific combination of these functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3S2/c1-3-8-25-21(26)20(30-22(25)29)12-15-11-14(2)4-6-18(15)27-9-10-28-19-7-5-16(23)13-17(19)24/h3-7,11-13H,1,8-10H2,2H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXHMDXACPSZRK-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)Cl)C=C3C(=O)N(C(=S)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)Cl)/C=C\3/C(=O)N(C(=S)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

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